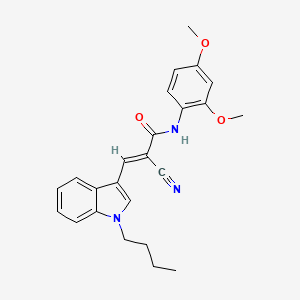
3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide
Übersicht
Beschreibung
3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide, also known as CAY10576, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based acrylamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and neuronal function. For example, 3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has several advantages in laboratory experiments, including its high potency and selectivity for certain enzymes and signaling pathways. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the development of more potent and selective analogs of 3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide could lead to the discovery of new drugs with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anticancer, and neuroprotective effects. In particular, 3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been found to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Furthermore, 3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(1-butylindol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-4-5-12-27-16-18(20-8-6-7-9-22(20)27)13-17(15-25)24(28)26-21-11-10-19(29-2)14-23(21)30-3/h6-11,13-14,16H,4-5,12H2,1-3H3,(H,26,28)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYNMQZPUHMQHR-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-butyl-1H-indol-3-yl)-2-cyano-N-(2,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4756489.png)
![1-(2-methoxy-5-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4756492.png)
![N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4756500.png)
![2-(benzoylamino)-N-[2-(4-morpholinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4756504.png)
![N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B4756510.png)
![ethyl N-{[(4-methoxy-2-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4756517.png)
![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)-2-thienyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B4756518.png)
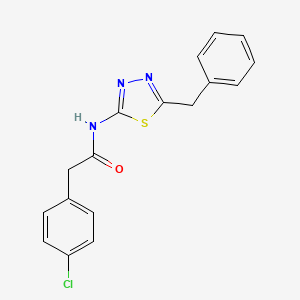
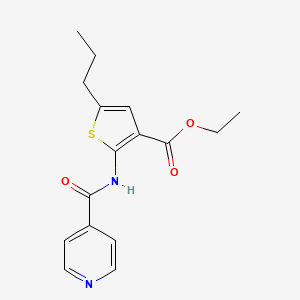
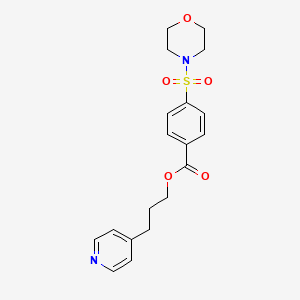
![7-(4-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4756546.png)
![1-(4-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4756556.png)
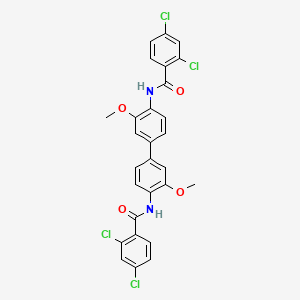
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4756581.png)